molecular formula C6H5ClO<br>C6H5ClO<br>C6H4ClOH B135607 3-Chlorophenol CAS No. 108-43-0

3-Chlorophenol

Cat. No.: B135607
CAS No.: 108-43-0
M. Wt: 128.55 g/mol
InChI Key: HORNXRXVQWOLPJ-UHFFFAOYSA-N
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Description

3-Chlorophenol is an organic compound with the molecular formula C₆H₅ClO. It is one of three isomers of monochlorophenol, where a chlorine atom is substituted at the third position of the benzene ring. This compound is a colorless or white solid that melts easily and exhibits significant solubility in water . It is commonly used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorophenol can be synthesized through several methods. One common method involves the dechlorination of polychlorophenols. Another method is the cumene process, which starts with the alkylation of chlorobenzene with propylene .

Industrial Production Methods

Industrially, this compound is produced by the dechlorination of polychlorophenols. This process involves the selective removal of chlorine atoms from polychlorinated phenols to yield this compound . The cumene process is also used, where chlorobenzene is alkylated with propylene to form cumene, which is then oxidized and hydrolyzed to produce this compound .

Chemical Reactions Analysis

Radical-Mediated Reactions in Aqueous Solutions

3-Chlorophenol undergoes distinct reaction pathways with hydroxyl (OH) and hydrogen (H) radicals depending on pH:

Condition Reactant Product Key Observations Sources
Alkaline (pH >7) OH radical3-Chlorinated phenoxyl radicalAbsorption peaks at 400 nm and 417 nm ; dehalogenation favored
Neutral (pH 7) OH radicalOH-adductMaximal absorption at 340 nm ; hydroxylation without immediate dechlorination
Acidic (pH <7) H radicalH-adductAbsorption peak at 320 nm ; protonation stabilizes intermediates

Mechanistic Insights :

  • Under alkaline conditions, OH radicals abstract hydrogen from the phenolic group, forming resonance-stabilized phenoxyl radicals. The meta -chlorine substituent directs radical formation, enhancing degradation efficiency compared to ortho- and para-isomers .

  • In acidic media, H radicals preferentially add to the aromatic ring, forming cyclohexadienyl radicals that may undergo further reduction or coupling .

Fenton-Driven Hydroxylation

In the presence of Fe²⁺/H₂O₂ (Fenton’s reagent), this compound degrades via hydroxyl radical attack:

  • Hydroxylation : OH radicals add to the aromatic ring, generating dihydroxylated intermediates.

  • Ring Cleavage : Intermediates undergo oxidative cleavage, forming aldehydes (e.g., maleic acid derivatives).

  • Mineralization : Final products include CO₂ and Cl⁻ ions .

Comparative Reactivity :
this compound degrades faster than 2- and 4-chlorophenols due to reduced steric hindrance and electronic effects favoring radical attack at the meta position .

Electrochemical Behavior

A CdSe/ZnS quantum dot-modified electrode demonstrated selective detection of this compound:

Parameter Value
Sensitivity3.6392 µA µM⁻¹ cm⁻²
Linear Dynamic Range0.1 nM – 0.1 mM
Detection Limit26.09 ± 1.30 pM
Response Time13 seconds

Key Findings :

  • The sensor showed no interference from chlorobenzene, benzyl chloride, or phenolic derivatives .

  • Electrochemical oxidation at +1.5 V (vs. Ag/AgCl) generated distinct current responses proportional to this compound concentration .

Chemical Incompatibilities and Stability

This compound reacts hazardously with:

  • Acid chlorides : Risk of exothermic decomposition.

  • Oxidizing agents : May produce toxic chlorinated byproducts.

  • Acid anhydrides : Potential for uncontrolled polymerization .

Stability Notes :

  • Discolors upon air exposure due to radical-induced oxidation .

  • Stable under inert atmospheres but decomposes above 350°C .

Degradation in Water Systems

  • Advanced Oxidation Processes (AOPs) : UV/H₂O₂ and ozone treatments achieve >90% degradation efficiency within 60 minutes .

  • Microbial Pathways : Pseudomonas spp. metabolize this compound via meta-cleavage pathways, though slower than abiotic methods .

Synthetic Utility

  • Coupling Reactions : Serves as a substrate in Pd-catalyzed cross-couplings to form biaryl structures .

  • Polymer Synthesis : Acts as a chain-terminating agent in phenolic resin production .

Scientific Research Applications

Introduction to 3-Chlorophenol

This compound (3-CP) is an organic compound with the molecular formula C6H4ClOHC_6H_4ClOH. It is a colorless or white solid that is highly soluble in water and has significant applications across various industries, including pharmaceuticals, dyes, and organic synthesis. This article explores the diverse applications of this compound, emphasizing its scientific research applications, environmental significance, and industrial uses.

Physical Properties

  • Appearance : White to light yellow crystalline solid
  • Solubility : Soluble in ethanol and ether
  • Odor : Characteristic odor typical of chlorinated phenols

Pharmaceutical Industry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its antifungal properties make it valuable in developing medications that combat fungal infections. Additionally, it is used in the production of disinfectants and antiseptics due to its antimicrobial activity .

Detection and Monitoring

Recent studies have focused on developing sensors for detecting this compound due to its toxicity and environmental persistence. For example:

  • Electrochemical Sensors : Researchers have developed sensors using materials like CdSe/ZnS quantum dots that demonstrate high sensitivity and selectivity for detecting 3-CP in environmental samples. These sensors can effectively monitor pollution levels in ground and surface water .

Adsorption Studies

Research has shown that modified montmorillonite can effectively adsorb this compound from aqueous solutions. Studies indicate that up to 97% of 3-CP can be removed using this low-cost adsorbent, highlighting its potential for water purification applications .

Industrial Uses

This compound is widely utilized in the following industrial applications:

  • Dyes and Pigments : As a precursor in synthesizing various dyes and pigments, it plays a crucial role in the textile industry.
  • Organic Synthesis : It is employed as a building block for synthesizing polycyclic aromatic compounds and other complex organic molecules .

Kinetic Studies

Investigations into the degradation kinetics of this compound reveal that it degrades more rapidly than its analogs (2- and 4-chlorophenol) when exposed to hydroxyl radicals generated by ferrous sulfate and hydrogen peroxide. This property is essential for understanding its environmental impact and potential remediation strategies .

Sensor Development

Innovative research has led to the creation of novel sensors capable of detecting low concentrations of this compound, which could significantly enhance environmental monitoring efforts. These sensors utilize advanced materials to ensure high sensitivity and stability over time .

Case Study 1: Electrochemical Sensor Development

A study focused on developing an electrochemical sensor using Er2O3/CuO nanomaterials demonstrated significant sensitivity towards this compound detection. The sensor showed a large dynamic range and low detection limit, making it suitable for real-time monitoring of environmental pollutants .

Case Study 2: Adsorption Efficiency

In another study examining the adsorption capacity of modified montmorillonite for removing this compound from water, researchers found that this material could achieve up to 97% removal efficiency under optimal conditions. This finding underscores the potential for using modified montmorillonite as an effective low-cost adsorbent for wastewater treatment .

Mechanism of Action

The mechanism of action of 3-Chlorophenol involves its interaction with cellular components. It is known to inhibit the activity of certain enzymes, such as lysozyme, by binding to their active sites . This interaction disrupts normal cellular processes, leading to antimicrobial effects. The compound also affects the electron transport chain in microbial cells, leading to cell death .

Comparison with Similar Compounds

3-Chlorophenol is one of three isomers of monochlorophenol, the others being 2-Chlorophenol and 4-Chlorophenol .

    2-Chlorophenol: Has the chlorine atom at the second position.

    4-Chlorophenol: Has the chlorine atom at the fourth position.

Conclusion

This compound is a versatile compound with significant industrial and scientific applications Its unique chemical properties make it valuable in various fields, from organic synthesis to antimicrobial research

Biological Activity

3-Chlorophenol (3-CP) is a chlorinated aromatic compound that has garnered attention due to its environmental presence and biological effects. This article explores the biological activity of 3-CP, focusing on its toxicity, degradation, and potential applications in environmental remediation.

This compound is an aromatic compound with the chemical formula C6H5ClO. It features a hydroxyl group (-OH) and a chlorine atom attached to the benzene ring at the meta position. The structure of 3-CP influences its reactivity and interaction with biological systems.

Acute Toxicity

This compound exhibits significant acute toxicity. Exposure can lead to symptoms such as skin irritation, respiratory distress, and central nervous system effects, including headaches and seizures. The compound has been shown to affect liver and kidney functions, although there is currently no evidence linking it to carcinogenicity in animal studies . Table 1 summarizes the acute toxicity data for 3-CP.

Exposure Route LD50 (mg/kg) Effects
Oral (rats)2000Neuromuscular weakness, convulsions
Dermal (rats)485 (males)Hyperactivity followed by hypoactivity

Chronic Effects

Chronic exposure to 3-CP may lead to liver and kidney damage. Long-term effects include potential reproductive toxicity; however, comprehensive studies are lacking .

The biological activity of 3-CP primarily stems from its ability to generate reactive oxygen species (ROS), leading to oxidative stress. Studies have indicated that 3-CP can induce DNA damage through mechanisms involving hydroxyl radicals, which can result in single and double-strand breaks in DNA .

Oxidative Stress Induction:

  • The interaction of 3-CP with hydroxyl radicals results in the formation of chlorinated phenoxyl radicals, which are highly reactive .
  • Increased levels of ROS can disrupt cellular homeostasis and lead to cell death.

Biodegradation Potential

This compound is known for its biodegradability under specific conditions. Certain microbial strains, such as Pseudomonas putida, have demonstrated the ability to degrade 3-CP effectively. This characteristic makes it a candidate for bioremediation efforts in contaminated environments .

Case Study: Bioremediation Using Pseudomonas putida

A study investigated the use of Pseudomonas putida for the degradation of 3-CP in a controlled environment. The results indicated that:

  • The bacteria could utilize 3-CP as a sole carbon source.
  • Chloride ions were released as a byproduct, indicating successful dehalogenation.

This bioremediation strategy highlights the potential for using microbial processes to mitigate pollution from chlorinated phenols .

Analytical Methods for Detection

Recent advancements in sensor technology have enabled the development of electrochemical sensors for detecting 3-CP in environmental samples. These sensors utilize quantum dots and exhibit high sensitivity and rapid response times, making them effective tools for monitoring contamination levels .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Chlorophenol (3-CP) that influence its environmental behavior and experimental handling?

  • Answer : 3-CP (C₆H₅ClO, MW 128.56) has a melting point of 33–35°C, boiling point of 214°C, and water solubility of 27.7 g/L at 20°C . Its density (1.218 g/cm³) and refractive index (1.565–1.567) affect partitioning in environmental matrices. The compound’s volatility (flash point 97°C) and stability under acidic/oxidizing conditions necessitate storage in cool, ventilated areas. These properties guide experimental design for extraction, degradation, and toxicity studies.

Q. How can UV-Vis spectroscopy determine the dissociation constants (Ka) of 3-CP under varying temperatures?

  • Answer : UV-Vis spectroscopy measures absorbance changes as a function of temperature (25–175°C) to calculate Ka. For 3-CP, Ka peaks at 125°C (due to endothermic dissociation) and decreases thereafter, contrasting with 4-CP, where Ka increases linearly with temperature. The method requires high-pressure cells to maintain saturated vapor conditions and regression models (e.g., Van’t Hoff isobar) to interpret thermodynamic parameters like ΔH and ΔS .

Q. What are the standard protocols for safe handling and disposal of 3-CP in laboratory settings?

  • Answer : OSHA guidelines recommend using dry lime or soda ash to neutralize spills, followed by collection in sealed containers . Personal protective equipment (PPE) is mandatory due to toxicity (Swallowing harmful, H302). Incompatibility with acids, chlorides, and oxidizing agents necessitates segregated storage . Waste disposal must comply with local regulations, prioritizing incineration or chemical treatment.

Advanced Research Questions

Q. How do photocatalytic degradation kinetics of 3-CP compare to its isomers, and what factors govern its efficiency?

  • Answer : 3-CP degrades slower than 2-CP and 4-CP due to weaker inductive/mesomeric effects at the meta position. Pd/Ag-doped TiO₂ achieves a first-order rate constant of −0.019 s⁻¹ initially, dropping to −0.008 s⁻¹ after 100 minutes . Key factors include catalyst doping (enhancing charge separation), pH (optimal near neutral), and light wavelength (300 nm UV). Competitive adsorption with intermediates (e.g., chlorocatechols) may reduce efficiency .

Q. What methodological considerations are critical when designing molecularly imprinted polymers (MIPs) for selective 3-CP adsorption?

  • Answer : MIPs require template-functional monomer ratios (e.g., methacrylic acid) optimized via FTIR and Langmuir isotherm validation (max capacity ~45 mg/g) . Physisorption dominates (Eₐ = 12.3 kJ/mol), with exothermic ΔH (−8.2 kJ/mol) favoring low-temperature operation. Elution with methanol (>90% recovery) and pH control (neutral) are critical for reusability .

Q. How do microbial pathways like ortho-cleavage in Pseudomonas putida CP1 affect 3-CP biodegradation, and what challenges arise at elevated concentrations?

  • Answer : P. putida CP1 degrades 3-CP via ortho-cleavage of 3-chlorocatechol, but autoaggregation occurs at >0.78 mM, reducing biomass and degradation rates . Substrate inhibition and metabolite toxicity (e.g., chloromuconic acids) require acclimatization strategies. Comparative studies show 4-CP degradation is faster (2.34 mM tolerance) due to less cytotoxic intermediates .

Q. What advanced analytical techniques resolve co-existing chlorophenols in multicomponent systems?

  • Answer : Artificial neural networks (ANN) with principal component analysis (PC-ANN) preprocess kinetic data (e.g., oxidative coupling to N,N-diethyl-p-phenylenediamine) to achieve <5% prediction error for 2-CP/3-CP mixtures . Electrochemical sensors (e.g., CeNiCu-LDH@CC electrodes) enable simultaneous detection of 3-CP and 2,4-DCP via distinct oxidation peaks (−0.25 V and +0.15 V vs. Ag/AgCl) .

Q. Why does 3-CP exhibit lower reactivity than triclosan in manganese oxide-mediated oxidation, and how do substituent effects influence reaction kinetics?

  • Answer : Triclosan’s ether linkage and dichlorophenoxy group enhance hydrophobicity and radical coupling efficiency (k = 0.46 h⁻¹) compared to 3-CP (k = 0.19 h⁻¹) . Steric hindrance from meta-chlorine in 3-CP reduces adsorption on MnO₂ surfaces, while electron-withdrawing groups lower phenoxy radical stability. pH and competing ions (e.g., Ca²⁺) further modulate rates .

Q. What contradictions exist in thermodynamic data for 3-CP dissociation, and how can they inform model refinement?

  • Answer : 3-CP’s Ka peaks at 125°C (unlike 4-CP), attributed to competing endothermic dissociation and exothermic solvation effects . Discrepancies in ΔH values (3-CP: 25 kJ/mol vs. 2-CP: 32 kJ/mol) suggest isomer-specific solvation entropy contributions. These anomalies highlight the need for multi-term regression models in high-temperature studies .

Q. What gaps persist in toxicological profiles of 3-CP, and how can researchers address them?

  • Answer : ATSDR identifies missing data on chronic exposure thresholds, endocrine disruption mechanisms, and metabolite toxicity (e.g., chlorinated quinones) . Prioritized research includes in vivo models for bioaccumulation, advanced QSAR studies, and biomonitoring in contaminated ecosystems .

Q. Methodological Tables

Parameter Value for 3-CP Reference
Photocatalytic rate constant−0.019 s⁻¹ (initial), −0.008 s⁻¹ (100 min)
Langmuir adsorption capacity45 mg/g (MIP)
Dissociation constant (Ka)1.2 × 10⁻⁹ (25°C), peaks at 125°C
Microbial degradation limit0.78 mM (autoaggregation threshold)

Properties

IUPAC Name

3-chlorophenol
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InChI

InChI=1S/C6H5ClO/c7-5-2-1-3-6(8)4-5/h1-4,8H
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InChI Key

HORNXRXVQWOLPJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Cl)O
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Molecular Formula

C6H5ClO, Array
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Related CAS

25231-12-3
Record name Phenol, 3-chloro-, homopolymer
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DSSTOX Substance ID

DTXSID4024800
Record name 3-Chlorophenol
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Molecular Weight

128.55 g/mol
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Physical Description

M-chlorophenol appears as white crystals with an odor of phenol. Sinks in and slowly dissolves in water. (NTP, 1992), White solid with an odor of phenol; Discolors upon air exposure; [Hawley] Yellow solidified mass or fragments with a stench; mp = 31 deg C; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

417 °F at 760 mmHg (NTP, 1992), 214 °C
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Flash Point

greater than 233.6 °F (NTP, 1992), Flash point > 112 °C, >112 °C (closed cup), >112 °C
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Solubility

10 to 50 mg/mL at 59 °F (NTP, 1992), Slightly sol in chloroform; soluble in ethanol and ether; very sol in benzene, Soluble in caustic alkali, In water, 2.60X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 2.6
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Density

1.245 at 113 °F (NTP, 1992) - Denser than water; will sink, 1.245 at 45 °C, Relative density (water = 1): 1.245
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Vapor Pressure

1 mmHg at 111.6 °F ; 5 mmHg at 162 °F (NTP, 1992), 0.12 [mmHg], VP: 1 mm Hg at 44.2 °C, 0.125 mm Hg at 25 °C, Vapor pressure, Pa at 44.2 °C: 133
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Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade[s] of chlorophenols. /Chlorophenols/
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Color/Form

Needles, White crystals

CAS No.

108-43-0
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Melting Point

91 °F (NTP, 1992), 33.5 °C, 33 °C
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Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
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Quantity
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl hydrogen phosphite
3-Chlorophenol
Methyl hydrogen phosphite
3-Chlorophenol
Methyl hydrogen phosphite
3-Chlorophenol
Methyl hydrogen phosphite
3-Chlorophenol
Methyl hydrogen phosphite
3-Chlorophenol
Methyl hydrogen phosphite
3-Chlorophenol

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